molecular formula C38H76F3N25O8 B12848495 L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-, 2,2,2-trifluoroacetate

L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-, 2,2,2-trifluoroacetate

Cat. No.: B12848495
M. Wt: 1068.2 g/mol
InChI Key: PWFVPQZWAYQQHX-HXDXACSPSA-N
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Description

L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-, 2,2,2-trifluoroacetate: is a complex peptide compound It is a derivative of L-arginine, an amino acid that plays a crucial role in various physiological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-, 2,2,2-trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired yield and purity. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-, 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of disulfide bonds in peptides.

    Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the peptide’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-, 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: The compound is studied for its potential role in cellular signaling and protein interactions.

    Medicine: Research explores its potential therapeutic applications, including its use as a drug delivery system and its role in modulating immune responses.

    Industry: The compound is used in the development of cosmetic formulations and other biotechnological applications.

Mechanism of Action

The mechanism of action of L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-, 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cellular signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific context and application.

Comparison with Similar Compounds

    L-Arginine: A precursor to L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-, 2,2,2-trifluoroacetate, L-arginine is a simpler amino acid with various physiological roles.

    Acetyl Hexapeptide-8:

    Matrixyl: A peptide used in anti-aging products, known for its ability to stimulate collagen production.

Uniqueness: this compound is unique due to its specific sequence of amino acids and the presence of the trifluoroacetate group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C38H76F3N25O8

Molecular Weight

1068.2 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C36H75N25O6.C2HF3O2/c37-19(7-1-13-51-31(39)40)26(63)58-21(9-3-15-53-33(43)44)28(65)60-23(11-5-17-55-35(47)48)30(67)61-24(12-6-18-56-36(49)50)29(66)59-22(10-4-16-54-34(45)46)27(64)57-20(25(38)62)8-2-14-52-32(41)42;3-2(4,5)1(6)7/h19-24H,1-18,37H2,(H2,38,62)(H,57,64)(H,58,63)(H,59,66)(H,60,65)(H,61,67)(H4,39,40,51)(H4,41,42,52)(H4,43,44,53)(H4,45,46,54)(H4,47,48,55)(H4,49,50,56);(H,6,7)/t19-,20-,21-,22-,23-,24-;/m0./s1

InChI Key

PWFVPQZWAYQQHX-HXDXACSPSA-N

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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